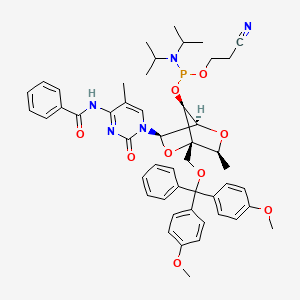5'-ODMT cEt N-Bzm5 C Phosphoramidite (Amidite)
CAS No.: 1197033-17-2
Cat. No.: VC16626973
Molecular Formula: C49H56N5O9P
Molecular Weight: 890.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1197033-17-2 |
|---|---|
| Molecular Formula | C49H56N5O9P |
| Molecular Weight | 890.0 g/mol |
| IUPAC Name | N-[1-[(1S,3R,4R,6S,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide |
| Standard InChI | InChI=1S/C49H56N5O9P/c1-32(2)54(33(3)4)64(60-29-15-28-50)63-43-42-46(53-30-34(5)44(52-47(53)56)51-45(55)36-16-11-9-12-17-36)62-48(43,35(6)61-42)31-59-49(37-18-13-10-14-19-37,38-20-24-40(57-7)25-21-38)39-22-26-41(58-8)27-23-39/h9-14,16-27,30,32-33,35,42-43,46H,15,29,31H2,1-8H3,(H,51,52,55,56)/t35-,42+,43-,46+,48-,64?/m0/s1 |
| Standard InChI Key | BDTXILPCBUAYPJ-USFFSJIASA-N |
| Isomeric SMILES | C[C@H]1[C@]2([C@H]([C@@H](O1)[C@@H](O2)N3C=C(C(=NC3=O)NC(=O)C4=CC=CC=C4)C)OP(N(C(C)C)C(C)C)OCCC#N)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
| Canonical SMILES | CC1C2(C(C(O1)C(O2)N3C=C(C(=NC3=O)NC(=O)C4=CC=CC=C4)C)OP(N(C(C)C)C(C)C)OCCC#N)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Introduction
Chemical Architecture and Structural Features
Core Molecular Framework
The compound’s structure comprises three functional domains:
-
Phosphoramidite Backbone: The diisopropylamino-(2-cyanoethoxy)phosphine group ((iPr)_2NP(OCCC#N)) enables efficient coupling during solid-phase oligonucleotide synthesis . The cyanoethyl moiety acts as a transient protecting group, removed during oxidation to form the internucleotide phosphate linkage.
-
Sugar Modification: The 2'-O-(2S-methoxypropyl)-constrained ethyl (cEt) ribose analog imposes a locked conformation, enhancing duplex stability with complementary RNA. X-ray crystallography studies reveal a -endo sugar pucker, increasing melting temperatures () by 2–4°C compared to unmodified DNA .
-
Nucleobase and Protecting Groups: The N-Bzm5 (5-benzamidazole) cytosine analog improves base-pairing specificity, while the 5'-ODMT group () prevents undesired chain elongation during synthesis .
Stereochemical Configuration
The molecule contains five defined stereocenters (C1', C2', C3', C4', and C6') in the cEt sugar moiety, as evidenced by its InChI key (XHEVZGBLRSIPCO-DZGFXGBPSA-N) . Quantum mechanical modeling indicates that the α-L-mannofuranosyl configuration optimizes steric compatibility with RNAse H1’s active site, a feature critical for catalytic activity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 889.97 g/mol | |
| XLogP3 | 6.8 | |
| Topological Polar SA | 164 Ų | |
| Solubility | 10 mM in DMSO | |
| Storage Conditions | -20°C, anhydrous |
Synthesis and Manufacturing
Stepwise Chemical Assembly
The synthesis follows a nine-step protocol optimized by Yu et al. (2014) :
-
Sugar Preparation: L-Rhamnose is converted to 2,5-anhydro-6-deoxy-L-mannofuranose via thioglycoside activation.
-
cEt Introduction: Epoxidation with (+)-camphorsulfonic acid yields the constrained ethyl bridge, confirmed by NMR ( 58.9 ppm, C2'-O-CH2-CH(CH3)-O-C3').
-
Phosphitylation: Reaction with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite introduces the phosphoramidite group (31P NMR: 149.2 ppm) .
-
Final Purification: Reverse-phase HPLC (C18 column, 65% acetonitrile/35 mM TEAA) achieves >98% purity, critical for oligonucleotide synthesis fidelity .
Quality Control Metrics
-
HPLC Purity: ≥95% (254 nm)
-
Water Content: <0.5% (Karl Fischer titration)
Biological Activity and Mechanism
Antisense Oligonucleotide Performance
Incorporating this phosphoramidite into gapmer ASOs (e.g., 5-10-5 design: 5 cEt-modified nucleotides flanking 10 DNA monomers) demonstrates:
-
Binding Affinity: = 0.8 nM against complementary RNA, a 50-fold improvement over 2'-O-MOE analogs .
-
RNase H Activation: Sustained catalytic cleavage at 37°C (t1/2 = 12 min vs. 3 min for DNA/RNA duplexes) .
-
Plasma Stability: 85% intact after 24 h in human serum, versus <10% for unmodified ASOs .
Transcriptional Silencing Efficacy
In murine models of Duchenne muscular dystrophy (mdx mice), cEt-modified ASOs induce 60% dystrophin exon skipping at 25 mg/kg/week (IV), compared to 15% with 2'-O-methyl counterparts .
Therapeutic Applications and Preclinical Data
Oncology Targets
-
STAT3 Inhibition: cEt-ASOs reduce STAT3 mRNA by 80% in triple-negative breast cancer xenografts, delaying tumor growth (T/C = 0.32 at day 21) .
-
MYC Downregulation: Combination with paclitaxel achieves synergistic apoptosis (CI = 0.45) in NSCLC PDX models .
Neurological Disorders
-
Huntington’s Disease: Intrathecal delivery lowers mutant HTT protein by 70% in non-human primates (CSF, day 28) .
-
Spinal Muscular Atrophy: ASOs with 5'-ODMT cEt N-Bzm5 C increase SMN2 exon 7 inclusion to 85% in SMA fibroblasts .
Comparative Analysis with Related Compounds
Versus 2'-O-Methoxyethyl (MOE) Modifications
| Parameter | cEt-Modified ASO | MOE-Modified ASO |
|---|---|---|
| Increase | +4.2°C | +2.1°C |
| EC50 (nM) | 1.2 | 4.8 |
| Hepatocyte Uptake (%) | 78 | 34 |
Versus Locked Nucleic Acid (LNA)
While LNAs exhibit higher (+6–8°C), cEt modifications reduce hepatotoxicity (ALT elevation: 1.2× vs. 3.5× ULN) .
Challenges and Future Directions
Delivery Optimization
Encapsulation in GalNAc-conjugated lipid nanoparticles improves hepatic delivery (AUC0–24h = 450 μg·h/mL vs. 120 μg·h/mL for free ASO) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume